L-Homoglutamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of L-Homoglutamine can be achieved through the oxidation of L-lysine derivatives using potassium permanganate (KMnO4) in acidic media. This process preferentially oxidizes the ε-methylene group, leading to the formation of this compound derivatives. These derivatives are crucial for peptide synthesis involving homoglutamic acid and homoglutamine (Liberek & Kasprzykowska, 2009). Another approach involves the chlorination of the ε-amino group in acetyl-L-lysine ethyl ester, followed by dehydrochlorination and hydrolysis, yielding L-Homoglutamic acid in good yield (Kondo et al., 1985).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been characterized through various analytical techniques. The structural analysis reveals the transformation of the ε-methylene group into a carbonyl group, with side products formed by oxidation at different carbon atoms. These structural features are essential for understanding the reactivity and synthesis applications of this compound derivatives (Liberek & Kasprzykowska, 2009).

Chemical Reactions and Properties

This compound undergoes various chemical reactions due to its functional groups. The presence of the carboxyl and amino groups allows it to participate in peptide bond formation, making it a valuable building block in peptide synthesis. The synthesis and biological activities of substance P analogs containing this compound highlight its utility in producing bioactive compounds (Hashimoto et al., 1987).

Applications De Recherche Scientifique

Activité anticancéreuse

La L-Homoglutamine, également connue sous le nom de L-glutaminase, a été étudiée pour son activité anticancéreuse potentielle . L'enzyme est produite par diverses souches bactériennes halophiles et a montré une activité cytotoxique puissante contre les lignées cellulaires de carcinomes mammaires (MCF-7), hépatocellulaires (HepG-2) et du côlon (HCT-116) .

Applications pharmaceutiques

Les L-glutaminases, y compris la this compound, ont plusieurs applications dans l'industrie pharmaceutique . Elles catalysent le clivage de la liaison gamma-amido des résidus de L-glutamine, produisant de l'ammoniac et du L-glutamate .

Applications dans l'industrie alimentaire

Dans l'industrie alimentaire, les L-glutaminases sont utilisées pour rehausser la saveur des aliments . Elles sont appliquées pour augmenter la maniabilité des protéines et des peptides et pour améliorer leurs propriétés fonctionnelles .

Thérapie enzymatique pour le traitement du cancer

La L-glutaminase, y compris la this compound, a été considérée comme jouant un rôle important dans la thérapie enzymatique pour le traitement du cancer . Elle contrôle le goût délicieux des aliments fermentés tels que la sauce soja .

Production d'acides aminés

Les L-glutaminases, y compris la this compound, ont des applications potentielles dans la synthèse d'acides aminés pour une utilisation dans la production de peptides pharmaceutiques, d'herbicides et d'insecticides .

Biosenseurs ou kits de diagnostic

Les L-glutaminases sont utilisées dans les biosenseurs ou les kits de diagnostic

Mécanisme D'action

Target of Action

L-Homoglutamine, also known as 6-Oxo-L-lysine, is a derivative of the amino acid lysine It is known that l-glutamine, a closely related compound, plays a major role in cell biosynthesis and bioenergetics . It supports the growth of cells that have high energy demands and synthesize large amounts of proteins and nucleic acids .

Mode of Action

L-glutamine, a similar compound, is known to be required to support the proliferation of mitogen-stimulated lymphocytes, as well as the production of interleukin-2 (il-2) and interferon-gamma (ifn-gamma) . It is also required for the maintenance of lymphokine-activated killer cells (LAK). L-Glutamine can enhance phagocytosis by neutrophils and monocytes .

Biochemical Pathways

This compound likely affects several biochemical pathways due to its structural similarity to L-Glutamine. L-Glutamine is involved in various metabolic processes, including energy metabolism, the Krebs cycle, mitochondrial function, neurotransmitter and amino acid metabolism, and lipid biosynthesis . It is also involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids .

Pharmacokinetics (ADME Properties)

It is known that the adme properties of a drug molecule play a crucial role in its efficacy and safety . These properties determine how the drug is absorbed and distributed within the body, how it is metabolized, and how it is eliminated from the body.

Result of Action

Glutamine has the molecular formula of C5H10N2O3 and the molecular weight of 146.15g/mol .

Safety and Hazards

Propriétés

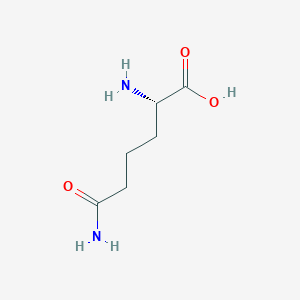

IUPAC Name |

(2S)-2,6-diamino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSUQQZGCHHNQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7433-32-1 | |

| Record name | 6-Oxolysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-OXOLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0GTA5JB5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

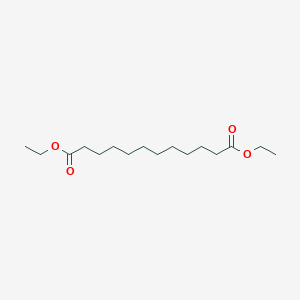

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

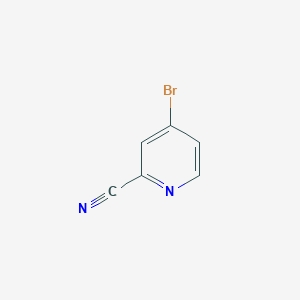

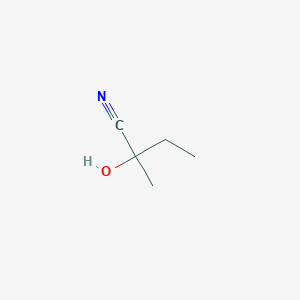

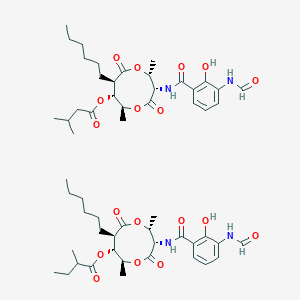

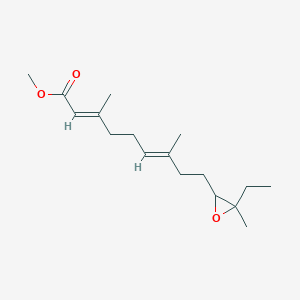

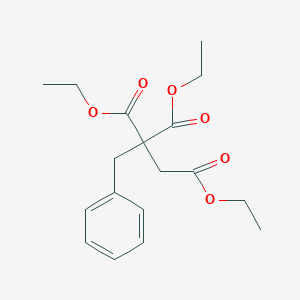

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of L-Homoglutamine in peptide synthesis?

A1: this compound, specifically its derivative (2S) 5-Benzyloxycarbonylcarbamoyl-2-aminopentanoic acid (H-L-Aad(NHZ)-OH), serves as a valuable building block in peptide synthesis. [] This compound allows for the incorporation of homoglutamine, homoglutamic acid, and homoisoglutamine into peptide sequences. []

Q2: What is a significant challenge in using this compound derivatives in peptide synthesis?

A2: A key challenge lies in the potential dehydration of the δ-carboxamide group during activation and coupling reactions. [] This side reaction can lead to the formation of undesired nitrile byproducts, affecting the yield and purity of the target peptide.

Q3: How can the dehydration side reaction of this compound be mitigated during peptide synthesis?

A3: Research suggests two primary strategies:

Q4: Beyond its role in peptides, what other applications does this compound have?

A4: this compound plays a crucial role in expanding the genetic code. Researchers have successfully incorporated it into proteins using an engineered quadruplet codon (AGGA) in combination with an orthogonal archaeal tRNA(Lys)/synthetase pair. [] This breakthrough enables the introduction of this compound at specific positions within proteins, alongside other unnatural amino acids like O-methyl-L-tyrosine, using the amber codon (TAG). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)